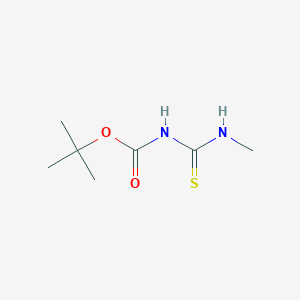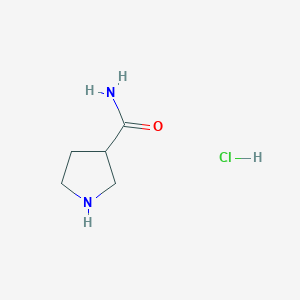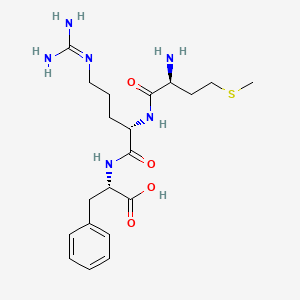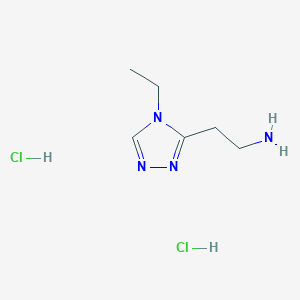
N-Boc-N'-metiltiourea
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Química Sintética: Protección N-Boc de Aminas
En química sintética, la **N-Boc-N'-metiltiourea** se utiliza para la protección de aminas. Este proceso es crucial debido a la sensibilidad de las aminas en varios compuestos biológicamente activos. El grupo **terc-butoxicarbonilo (Boc)** es preferido por su estabilidad frente a la hidrogenólisis catalítica y su resistencia a las condiciones básicas. Se ha descrito un enfoque ecológico para la protección N-Boc en aminas estructuralmente diversas bajo irradiación por ultrasonidos, logrando una protección N-Boc selectiva con un rendimiento excelente a temperatura ambiente .
Inhibición de la Corrosión: Protección del Acero
Este compuesto se ha estudiado como inhibidor de la corrosión para el acero en entornos ácidos, particularmente en **0.5 M H3PO4** (ácido fosfórico). La investigación indica que la **N-metiltiourea** es más efectiva que la tiourea, lo que sugiere un mecanismo de adsorción fisicoquímica para su acción inhibitoria .
Mecanismo De Acción
Target of Action
N-Boc-N’-Methylthiourea, also known as tert-butyl N-(methylcarbamothioyl)carbamate or Carbamic acid, [(methylamino)thioxomethyl]-, 1,1-dimethylethyl ester, is primarily used as a protecting group for amines in organic synthesis . The primary target of N-Boc-N’-Methylthiourea is the amine group present in various biologically active compounds .
Mode of Action
N-Boc-N’-Methylthiourea interacts with its targets by protecting amines as less reactive carbamates in organic synthesis . This protection is achieved through the reaction of the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The Boc group is stable towards most nucleophiles and bases .
Biochemical Pathways
The biochemical pathway affected by N-Boc-N’-Methylthiourea involves the protection and deprotection of amines in organic synthesis . The Boc group is introduced to the amine group, rendering it less reactive and thus protected from unwanted reactions. When the Boc group is removed, the amine group is once again free to participate in reactions .
Result of Action
The result of N-Boc-N’-Methylthiourea’s action is the successful protection of amines during organic synthesis . This allows for the selective formation of bonds of interest, while minimizing competing reactions with reactive functional groups .
Action Environment
The action of N-Boc-N’-Methylthiourea can be influenced by various environmental factors. For instance, the efficiency of the Boc protection can be enhanced under ultrasound irradiation . Furthermore, the stability of the Boc group can be affected by the pH of the environment, with the group being resistant to basic hydrolysis .
Propiedades
IUPAC Name |
tert-butyl N-(methylcarbamothioyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2S/c1-7(2,3)11-6(10)9-5(12)8-4/h1-4H3,(H2,8,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLNTOSPDZMJLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=S)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60726911 | |
| Record name | tert-Butyl (methylcarbamothioyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60726911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887913-52-2 | |
| Record name | tert-Butyl (methylcarbamothioyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60726911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(methylcarbamothioyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[cyano(pyridin-3-yl)methyl]-N-ethylcarbamate](/img/structure/B1441317.png)
![bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine](/img/structure/B1441318.png)

![4-[(ethylamino)methyl]-N,N-dimethylbenzamide hydrochloride](/img/structure/B1441321.png)


![6-Formylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B1441324.png)



![(S)-7,7-Difluorooctahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B1441334.png)

![[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanol](/img/structure/B1441338.png)

